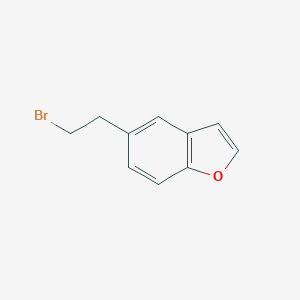

5-(2-溴乙基)苯并呋喃

描述

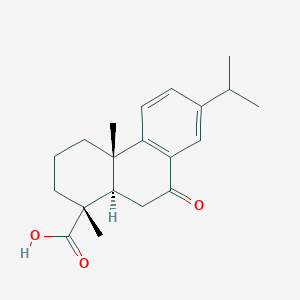

5-(2-bromoethyl)Benzofuran is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring

科学研究应用

5-(2-bromoethyl)Benzofuran has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential anticancer, antiviral, and antibacterial properties.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Studies: Researchers use it to study enzyme inhibition and receptor binding, contributing to the understanding of various biological pathways.

Industrial Applications: It is employed in the synthesis of dyes, polymers, and other industrial chemicals.

作用机制

Target of Action

5-(2-bromoethyl)Benzofuran, a derivative of benzofuran, has been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been known to interact with various targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain .

Mode of Action

It’s known that benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters . This suggests that 5-(2-bromoethyl)Benzofuran may interact with its targets in a similar manner, leading to changes in neurotransmitter release and thus affecting neuronal signaling.

Pharmacokinetics

It’s noted that one of the targets achieved with most of the recent benzofuran compounds is improved bioavailability , suggesting that 5-(2-bromoethyl)Benzofuran may also possess favorable ADME properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-bromoethyl)Benzofuran typically involves the bromination of a benzofuran derivative. One common method includes the reaction of benzofuran with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces a bromoethyl group at the 5-position of the benzofuran ring.

Industrial Production Methods: Industrial production of 5-(2-bromoethyl)Benzofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Types of Reactions:

Substitution Reactions: 5-(2-bromoethyl)Benzofuran can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups at the bromoethyl position.

Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives, which can further undergo various chemical transformations.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted benzofuran derivatives.

- Oxidation reactions produce hydroxyl or carbonyl-substituted benzofurans.

- Reduction reactions result in ethyl-substituted benzofurans.

相似化合物的比较

Benzofuran: The parent compound without the bromoethyl substituent.

5-Methylbenzofuran: A similar compound with a methyl group at the 5-position instead of a bromoethyl group.

5-Chlorobenzofuran: A compound with a chlorine atom at the 5-position.

Uniqueness: 5-(2-bromoethyl)Benzofuran is unique due to the presence of the bromoethyl group, which imparts distinct chemical reactivity and biological activity. This substituent allows for versatile chemical modifications and enhances the compound’s potential in various applications compared to its analogs.

属性

IUPAC Name |

5-(2-bromoethyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTHLIKUXKPFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: Why is the presence of 5-(2-bromoethyl)benzofuran a concern in pharmaceuticals like Darifenacin Hydrobromide?

A: 5-(2-bromoethyl)benzofuran, along with related compounds 5-(2-chloroethyl)-2,3-dihydrobenzofuran and oxidized 5-(2-bromoethyl)benzofuran, are considered potential genotoxic impurities []. Genotoxic substances have the potential to interact with DNA and cause mutations, which can lead to cancer development. Regulatory agencies set strict limits on the allowable amounts of such impurities in pharmaceuticals to ensure patient safety [].

Q2: What analytical methods are used to detect and quantify 5-(2-bromoethyl)benzofuran in Darifenacin Hydrobromide?

A: A study by Patcha et al. [] developed and validated a sensitive RP-HPLC method for the determination of 5-(2-bromoethyl)benzofuran in Darifenacin Hydrobromide drug substance. This method utilized an Ascentis® Express C18 column and a mobile phase consisting of a buffer (orthophosphoric acid in water) and acetonitrile, with UV detection at 205nm []. The method demonstrated good linearity, accuracy, and precision for quantifying this impurity at trace levels [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide](/img/structure/B107361.png)